molecular formula C15H21ClN2 B1615955 Indalpine hydrochloride CAS No. 63845-42-1

Indalpine hydrochloride

Cat. No.: B1615955
CAS No.: 63845-42-1
M. Wt: 264.79 g/mol
InChI Key: GIPICJLTGNEIIL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Indalpine hydrochloride is a selective serotonin reuptake inhibitor (SSRI) class drug . The primary target of Indalpine is the serotonin transporter (SERT) . SERT plays a crucial role in the termination of serotonin signaling in the synaptic cleft by reuptaking serotonin back into the presynaptic neuron .

Mode of Action

As an SSRI, Indalpine inhibits the reuptake of serotonin by binding to the SERT, thereby increasing the extracellular levels of serotonin . This leads to enhanced serotonin signaling, which is believed to contribute to its antidepressant effects .

Biochemical Pathways

By inhibiting the reuptake of serotonin, Indalpine increases the availability of serotonin in the synaptic cleft, thereby enhancing serotonin signaling .

Pharmacokinetics

Like other ssris, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The increased serotonin signaling resulting from Indalpine’s action is believed to contribute to its antidepressant effects . Indalpine was withdrawn from the market due to concerns about adverse effects caused by ssris and reported hematological effects caused by indalpine .

Action Environment

The action, efficacy, and stability of Indalpine, like other drugs, can be influenced by various environmental factors. These can include the patient’s physiological state, co-administration with other drugs, and genetic factors that may affect drug metabolism.

: DrugBank Online : Wikipedia : DrugCentral

Biochemical Analysis

Biochemical Properties

Indalpine hydrochloride, as an SSRI, plays a significant role in biochemical reactions. It interacts with the serotonin transporter in the brain, inhibiting the reuptake of serotonin . This results in an increase in the extracellular level of serotonin, enhancing serotonergic neurotransmission .

Cellular Effects

The primary cellular effect of this compound is the inhibition of serotonin reuptake, which influences various cellular processes. By increasing the availability of serotonin in the synaptic cleft, it can impact cell signaling pathways and gene expression related to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the serotonin transporter, blocking the reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonergic neurotransmission .

Temporal Effects in Laboratory Settings

Ssris typically have a delayed onset of action, with therapeutic effects often not observed until several weeks of treatment .

Dosage Effects in Animal Models

Like other SSRIs, it is likely that its effects vary with different dosages, with potential toxic or adverse effects at high doses .

Metabolic Pathways

Like other SSRIs, it is likely metabolized in the liver, with the involvement of cytochrome P450 enzymes .

Transport and Distribution

Like other SSRIs, it is likely that it crosses the blood-brain barrier to exert its effects on the central nervous system .

Subcellular Localization

As an SSRI, it is likely to be localized at the presynaptic membrane where the serotonin transporter is located .

Preparation Methods

The synthesis of indalpine hydrochloride involves several steps. One common method starts with the metalation of indole using methyl magnesium iodide to form an organo-magnesium derivative. This intermediate reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to give a protected ketone. Acid-catalyzed removal of the benzyloxycarbonyl protecting group yields the ketone, which is then reduced with lithium aluminium hydride to produce indalpine . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Indalpine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include methyl magnesium iodide, 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride, and lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Indalpine hydrochloride is similar to other SSRIs such as fluoxetine, sertraline, and paroxetine. it was one of the first SSRIs to be marketed and subsequently withdrawn due to toxicity concerns . Its uniqueness lies in its dual role as an SSRI and antihistamine, which is not common among other SSRIs .

Similar compounds include:

    Fluoxetine: Another SSRI with a different chemical structure and a better safety profile.

    Sertraline: Known for its high selectivity for serotonin reuptake inhibition.

    Paroxetine: Another SSRI with a different side effect profile and therapeutic uses.

This compound’s withdrawal from the market highlights the importance of thorough safety evaluations in drug development.

Properties

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.ClH/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12;/h1-4,11-12,16-17H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPICJLTGNEIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6048832
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63845-42-1
Record name Indalpine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6048832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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